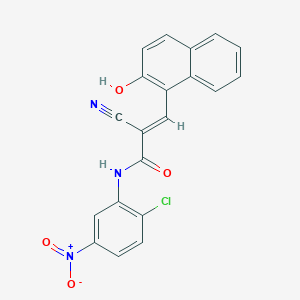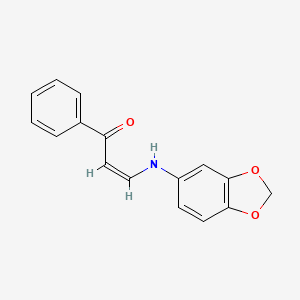![molecular formula C19H20N2O4 B5372504 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372504.png)
7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BZP, is a synthetic compound that has gained attention for its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been identified as a potential drug candidate for the treatment of various neurological disorders.
作用机制
7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors and as an antagonist at the dopamine D2 receptor. This compound also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. The modulation of these neurotransmitter systems is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects, making it a potential drug candidate for the treatment of various neurological disorders. However, this compound has some limitations for use in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. This compound may also have interactions with other drugs and may require further investigation to determine its safety and efficacy.
未来方向
There are several future directions for the research and development of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. Further studies are needed to determine the safety and efficacy of this compound in humans. The potential therapeutic effects of this compound for the treatment of various neurological disorders should be further investigated. The mechanism of action of this compound should be further elucidated to understand its effects on neurotransmitter systems. The optimization of the synthesis method for this compound should be explored to improve the yield and purity of the compound. The development of novel this compound derivatives with improved pharmacological properties should also be investigated.
合成方法
The synthesis of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 4-bromobenzyl chloride with 1,4-benzodioxane in the presence of sodium hydroxide to form 4-(1-benzoxepin-4-yl)butan-1-ol. The intermediate product is then reacted with 1-methylpiperazine and acetic anhydride to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been identified as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic effects of this compound are attributed to its ability to modulate the serotonin and dopamine neurotransmitter systems.
属性
IUPAC Name |
9-(1-benzoxepine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-20-12-19(25-18(20)23)8-4-9-21(13-19)17(22)15-7-10-24-16-6-3-2-5-14(16)11-15/h2-3,5-7,10-11H,4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOLMONXPJUQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC=C3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5372460.png)
![(3S*,5R*)-1-benzyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372463.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372475.png)
![{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5372477.png)

![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5372486.png)
![6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5372491.png)
![3-(butylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372498.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5372511.png)
![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)